molecular formula C19H25N5O3 B2563615 ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate CAS No. 1326840-10-1

ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate

Cat. No.: B2563615
CAS No.: 1326840-10-1
M. Wt: 371.441
InChI Key: WUQWCIFZUDLDSC-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a synthetic compound with a complex chemical structure. It belongs to a class of compounds known for their triazole and piperidine functionalities. These structural components are significant in medicinal chemistry and drug development due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is typically synthesized through a multi-step process involving the formation of the triazole ring, followed by its coupling with piperidine. Key reaction steps include:

  • Click Chemistry: : The triazole ring is often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

  • Coupling Reaction: : The triazole is then coupled with piperidine-1-carboxylate through an amide bond formation. This usually involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial synthesis may utilize automated continuous-flow reactors for the CuAAC reaction to enhance efficiency and yield. Solvent-free conditions or green chemistry approaches can also be adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the ethylphenyl group, forming ketones or aldehydes.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols.

  • Substitution: : The compound is susceptible to nucleophilic substitution reactions, where functional groups attached to the piperidine or triazole rings can be replaced.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4 (potassium permanganate), CrO3 (chromium trioxide)

  • Reducing Agents: : LiAlH4 (lithium aluminum hydride), NaBH4 (sodium borohydride)

  • Substitution Reagents: : Halogens or strong nucleophiles like NaCN (sodium cyanide), NH3 (ammonia)

Major Products Formed

Depending on the reaction conditions, products can range from oxidized derivatives to various substituted triazole or piperidine analogs.

Scientific Research Applications

Chemistry: : The compound serves as a precursor for synthesizing more complex molecules and as a building block for studying new chemical reactions and pathways.

Biology: : In biological research, it can act as a ligand in binding studies, helping to understand protein-ligand interactions.

Medicine: : The triazole ring's bioactivity makes it a potential candidate for drug development, including antifungal, antibacterial, and anticancer agents.

Industry: : Used in the development of new materials, including polymers and nanomaterials with specialized functions.

Mechanism of Action

Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate exerts its effects through its triazole ring, which can interact with various molecular targets. It may inhibit enzymes by binding to the active site or modulate receptor activity by mimicking endogenous ligands. The precise pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds: : Examples include ethyl 4-({[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate and ethyl 4-({[1-(4-phenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate.

Uniqueness: : The unique combination of an ethyl group on the phenyl ring and the specific piperidine-triazole linkage distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity.

Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate stands out due to its balanced properties and potential for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-[[1-(4-ethylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-3-14-5-7-16(8-6-14)24-13-17(21-22-24)18(25)20-15-9-11-23(12-10-15)19(26)27-4-2/h5-8,13,15H,3-4,9-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQWCIFZUDLDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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